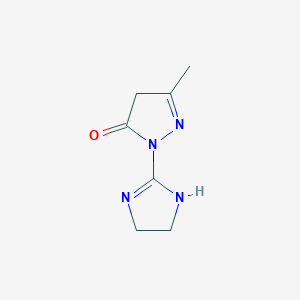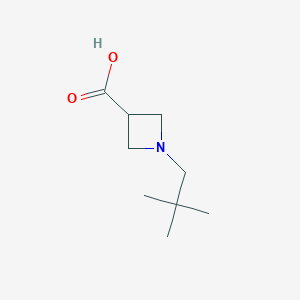![molecular formula C12H18N2O2 B3033760 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1172540-03-2](/img/structure/B3033760.png)
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid
Vue d'ensemble
Description
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid, also known as 3-Methyl-1-Methylprop-2-enylpyrazole-4-carboxylic acid, is a carboxylic acid with a molecular structure that is composed of five carbon atoms, three hydrogen atoms, two nitrogen atoms, and five oxygen atoms. It is a white crystalline powder that is soluble in water and ethanol. 3-Methyl-1-Methylprop-2-enylpyrazole-4-carboxylic acid is a common compound used in scientific research, and it has a wide range of applications.
Mécanisme D'action
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is an organic acid that is used as a reagent in the synthesis of various compounds. The mechanism of action of this compound is based on its ability to act as a proton donor, or acid, in chemical reactions. This allows it to react with other compounds, such as bases, to form salts. In addition, 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid can also act as a nucleophile, or electron donor, in chemical reactions. This allows it to react with other compounds, such as electrophiles, to form new compounds.
Biochemical and Physiological Effects
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is a compound that is used in scientific research. It is not known to have any direct biochemical or physiological effects on humans or animals. However, it is important to note that the compounds that are synthesized using this compound may have biochemical and physiological effects. Therefore, it is important to research the compounds that are synthesized using 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid in order to determine their potential effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is a useful compound for laboratory experiments. It is relatively inexpensive, and it is easy to obtain. In addition, it is a stable compound that is not prone to degradation, and it is soluble in a variety of solvents. However, it is important to note that 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is a strong acid, and it can cause skin and eye irritation. Therefore, it is important to take necessary precautions when handling this compound.
Orientations Futures
The future of 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-
Applications De Recherche Scientifique
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is a common compound used in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material in the synthesis of other compounds, such as 3-methyl-1-methylprop-2-enylpyrazole-4-carboxylate and 3-methyl-1-methylprop-2-enylpyrazole-4-carboxylic acid ethyl ester. In addition, 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and quinolines.
Propriétés
IUPAC Name |
3-[3,5-dimethyl-1-(2-methylprop-2-enyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-14-10(4)11(9(3)13-14)5-6-12(15)16/h1,5-7H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKKEWVZCJSJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=C)C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3033693.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B3033694.png)

![[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3033697.png)


